N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide
Description
This intriguing compound, N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide, is a member of the pyrazole family, characterized by its unique structure and the presence of cyclopropyl and dimethylpyrrole groups
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-5-8-14(19(10)4)16(21)17-15-9-11(2)20(18-15)12(3)13-6-7-13/h5,8-9,12-13H,6-7H2,1-4H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDMOMMPCIXJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C(=C2)C)C(C)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of a suitable precursor with 1-cyclopropylethylamine, followed by methylation and carboxamidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are meticulously controlled to ensure the desired yield and purity.
Industrial Production Methods
On an industrial scale, the production involves continuous flow techniques to manage the exothermic reactions and to maintain consistent quality. Key steps include the initial formation of the pyrazole core, followed by the strategic introduction of the cyclopropyl and carboxamide groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative transformations typically using reagents like hydrogen peroxide or metal-based oxidants.
Reduction: : Reductive conditions, employing agents such as lithium aluminium hydride, can alter the functional groups.
Substitution: : The pyrazole ring is prone to electrophilic and nucleophilic substitutions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: : Often catalyzed by transition metals (e.g., palladium, ruthenium).
Reduction: : Involves using strong reducing agents like sodium borohydride.
Substitution: : Reactions typically occur under the influence of acids, bases, or specific catalytic systems.
Major Products Formed
Depending on the reactions, the products can range from hydroxylated derivatives to completely deconstructed molecular fragments, each with unique characteristics and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for more complex molecules, aiding in the synthesis of novel materials and catalysts.
Biology
In biological research, it's used to probe the mechanisms of enzymatic activities and as a potential lead compound in drug discovery, particularly for targeting enzyme-related diseases.
Medicine
Medically, its structure suggests potential anti-inflammatory and anti-cancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Industry
Industrially, it can be employed in the synthesis of polymers and other materials where specific functional group reactivity is desired.
Mechanism of Action
This compound typically exerts its effects by interacting with molecular targets such as enzymes or receptors. The cyclopropyl and pyrazole moieties are crucial for binding to these targets, which can either inhibit or enhance their biological functions.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-1,5-dimethylpyrrole-2-carboxamide offers a unique combination of steric and electronic properties due to the presence of the cyclopropyl group.
List of Similar Compounds
1-cyclopropyl-3-methyl-5-pyrazolecarboxamide
1-(1-cyclopropylethyl)-3,5-dimethylpyrazole
1,5-dimethyl-3-(1-cyclopropylethyl)pyrazole
Hope this gives you a comprehensive understanding of this compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
